Cas no 6940-81-4 (2-(Benzylamino)propan-1-ol)

2-(Benzylamino)propan-1-ol is a chiral amino alcohol compound featuring both a benzylamino group and a hydroxyl group on a propanol backbone. This structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, ligands, and catalysts. Its bifunctional nature allows for applications in asymmetric synthesis and as a building block for bioactive molecules. The compound’s stability and reactivity under mild conditions enhance its utility in fine chemical manufacturing. Additionally, its solubility in common organic solvents facilitates purification and further derivatization. These properties make 2-(Benzylamino)propan-1-ol a valuable reagent in medicinal and synthetic chemistry research.
2-(Benzylamino)propan-1-ol structure
2-(Benzylamino)propan-1-ol structure
Product Name:2-(Benzylamino)propan-1-ol
CAS No:6940-81-4
MF:C10H15NO
MW:165.232202768326
CID:516021
PubChem ID:138873
Update Time:2025-11-01

2-(Benzylamino)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Benzylamino-propan-1-ol
    • 2-(benzylamino)propan-1-ol
    • 1-Propanol,dl-2-benzylamino
    • N-benzyl-2-aminopropanol
    • 3217-09-2
    • FT-0691255
    • 2-Benzylaminopropan-1-ol
    • (R)-2-(Benzylamino)-1-propanol
    • AKOS000301536
    • NSC 60402
    • SCHEMBL1005593
    • A929137
    • HMS1704G10
    • NS00096159
    • SB44565
    • CS-W000322
    • 2-(Benzylamino)-1-propanol #
    • SB84602
    • CS-17299
    • MFCD20441630
    • NSC 75641
    • 1-Propanol, dl-2-benzylamino-
    • DTXSID50880758
    • MFCD00021997
    • SB76093
    • 2-(Benzylamino)-1-propanol
    • NSC75641
    • 1-Propanol, dl-2-benzylamino-,
    • (S)-2-(Benzylamino)-1-propanol
    • NSC60402
    • N-BENZYL-L-ALANINOL
    • AKOS022483414
    • NSC-60402
    • SY123602
    • 6940-81-4
    • D-Leucinebenzylestertosylate
    • D77610
    • 2-[(Phenylmethyl)amino]-1-propanol
    • ss-Phenyl-ss-hydroxyisopropyl-N-methylamin
    • EN300-165597
    • SY047360
    • MFCD03840382
    • 2-benzylaminopropanol
    • NSC-75641
    • DL-2-BENZYLAMINO-1-PROPANOL
    • BB 0266401
    • 2-(Benzylamino)propan-1-ol
    • Inchi: 1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
    • InChI Key: PJXWCRXOPLGFLX-UHFFFAOYSA-N
    • SMILES: OCC(C)NCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 165.11500
  • Monoisotopic Mass: 165.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • Density: 1.02
  • Boiling Point: 292.2 °C at 760 mmHg
  • Flash Point: 119.9 °C
  • Refractive Index: 1.531
  • PSA: 32.26000
  • LogP: 1.54790

2-(Benzylamino)propan-1-ol Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-(Benzylamino)propan-1-ol Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-(Benzylamino)propan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B411773-100mg
2-(Benzylamino)propan-1-ol
6940-81-4
100mg
$ 70.00 2022-06-07
TRC
B411773-500mg
2-(Benzylamino)propan-1-ol
6940-81-4
500mg
$ 230.00 2022-06-07
TRC
B411773-1g
2-(Benzylamino)propan-1-ol
6940-81-4
1g
$ 340.00 2022-06-07

Additional information on 2-(Benzylamino)propan-1-ol

Introduction to 2-(Benzylamino)propan-1-ol (CAS No. 6940-81-4)

2-(Benzylamino)propan-1-ol, with the chemical formula C9H13NO, is a versatile intermediate compound widely utilized in the pharmaceutical and chemical industries. This compound, identified by its CAS number 6940-81-4, has garnered significant attention due to its role in synthesizing various bioactive molecules. Its unique structural features, combining a benzylamino group with a propan-1-ol backbone, make it a valuable building block for drug development and fine chemical synthesis.

The benzylamino moiety in 2-(Benzylamino)propan-1-ol contributes to its reactivity and functionality, enabling it to participate in a wide range of chemical transformations. This property is particularly useful in medicinal chemistry, where such intermediates are often employed to construct complex molecular frameworks. The propan-1-ol part of the molecule provides a hydroxyl group that can be further modified or utilized in various synthetic pathways, enhancing the compound's utility in synthetic chemistry.

In recent years, 2-(Benzylamino)propan-1-ol has been explored in the development of novel therapeutic agents. Its structural motif is found in several pharmacologically active compounds, making it a subject of interest for academic and industrial researchers. One notable area of research involves its application in the synthesis of protease inhibitors, which are critical in treating diseases such as HIV and cancer. The benzylamino group can be selectively modified to introduce specific pharmacophores that enhance binding affinity to target enzymes.

Another emerging application of 2-(Benzylamino)propan-1-ol is in the field of peptidomimetics. Peptidomimetics are designed to mimic the biological activity of peptides but with improved stability and pharmacokinetic properties. The compound's ability to serve as a precursor for peptidomimetic scaffolds has opened new avenues for drug discovery. Researchers have leveraged its reactivity to develop novel analogs that exhibit enhanced efficacy and reduced toxicity compared to their peptide counterparts.

The pharmaceutical industry has also utilized 2-(Benzylamino)propan-1-ol in the synthesis of non-peptide drugs. These drugs often require complex molecular architectures that can be efficiently constructed using this intermediate. For instance, it has been employed in the preparation of kinase inhibitors, which play a crucial role in targeted cancer therapies. The compound's versatility allows for modifications at multiple positions, enabling the creation of libraries of derivatives with tailored biological activities.

From a synthetic chemistry perspective, 2-(Benzylamino)propan-1-ol offers several advantages as a starting material. Its relatively simple structure makes it accessible through well-established synthetic routes, while its functional groups provide multiple points for further modification. This flexibility is particularly valuable in multi-step syntheses where intermediate isolation and purification are critical. The compound's stability under various reaction conditions further enhances its appeal as a synthetic building block.

In addition to its pharmaceutical applications, 2-(Benzylamino)propan-1-ol finds use in agrochemical research. Derivatives of this compound have been investigated for their potential as herbicides and fungicides. The benzylamino group's ability to interact with biological targets makes it an attractive feature for designing molecules with pesticidal activity. Researchers have modified its structure to improve efficacy against specific pests while minimizing environmental impact.

The chemical industry also utilizes 2-(Benzylamino)propan-1-ol for producing specialty chemicals and fine intermediates. Its role as a precursor in the synthesis of dyes, polymers, and other industrial chemicals underscores its broad utility beyond pharmaceuticals. The compound's reactivity allows for the introduction of diverse functional groups, making it adaptable to various industrial processes.

Recent advancements in green chemistry have prompted investigations into more sustainable synthetic routes for 2-(Benzylamino)propan-1-ol. Researchers are exploring catalytic methods that reduce waste and energy consumption while maintaining high yields. These efforts align with global trends toward environmentally friendly chemical production and highlight the compound's importance as both a research subject and an industrial asset.

The future prospects for 2-(Benzylamino)propan-1-ol remain promising as new methodologies emerge and demand for specialized intermediates grows. Its continued relevance in drug discovery, peptidomimetic design, and industrial applications ensures that it will remain a key compound in both academic research and commercial development. As our understanding of molecular interactions deepens, so too will the innovative uses of this versatile intermediate.

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd